molecular formula C13H15BrN2OS B1400956 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide CAS No. 851444-45-6

2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

Cat. No. B1400956
CAS RN: 851444-45-6
M. Wt: 327.24 g/mol
InChI Key: JWKVZVBUSXPEQT-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide, also known as 2-Bromo-N-benzothien-2-yl-3-cyano-4,5,6,7-tetrahydrobutanamide, is a synthetic organic compound used in a variety of scientific research applications. It belongs to the family of organic compounds known as benzothienes, which are compounds with a benzothienyl group attached to a nitrogen atom. 2-Bromo-N-benzothien-2-yl-3-cyano-4,5,6,7-tetrahydrobutanamide has been used in a variety of scientific research applications, including the synthesis of biologically active molecules, the study of enzyme reactions, and the investigation of the mechanism of action of drugs.

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Cyanoacetylation of Amines

“2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide” is used in the cyanoacetylation of amines . This process involves the formation of biologically active novel heterocyclic moieties .

Inhibitor of JNK2 and JNK3 Kinases

This compound has been identified as a potent and selective inhibitor of JNK2 and JNK3 kinases . These kinases are important in various biological processes, including inflammation, apoptosis, and cell differentiation .

Synthesis of Biologically Active Compounds

The compound is used in the synthesis of various biologically active compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Preparation of N-Cyanoacetamides

“2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide” is used in the preparation of N-cyanoacetamides . These are privileged structures and are considered one of the most important precursors for heterocyclic synthesis .

Building Various Organic Heterocycles

This compound is used in building various organic heterocycles . It has potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-2-10(14)12(17)16-13-9(7-15)8-5-3-4-6-11(8)18-13/h10H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKVZVBUSXPEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
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2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

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